molecular formula C11H12O2 B13617528 3-(4-(Methoxymethyl)phenyl)acrylaldehyde

3-(4-(Methoxymethyl)phenyl)acrylaldehyde

Cat. No.: B13617528
M. Wt: 176.21 g/mol
InChI Key: IBYNODLKSCRWOX-NSCUHMNNSA-N
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Description

3-(4-(Methoxymethyl)phenyl)acrylaldehyde is an α,β-unsaturated aldehyde featuring a 4-(methoxymethyl)phenyl substituent at the β-position of the acrylaldehyde backbone. This compound belongs to the cinnamaldehyde derivative family, where structural modifications on the aromatic ring influence electronic, steric, and functional properties.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

(E)-3-[4-(methoxymethyl)phenyl]prop-2-enal

InChI

InChI=1S/C11H12O2/c1-13-9-11-6-4-10(5-7-11)3-2-8-12/h2-8H,9H2,1H3/b3-2+

InChI Key

IBYNODLKSCRWOX-NSCUHMNNSA-N

Isomeric SMILES

COCC1=CC=C(C=C1)/C=C/C=O

Canonical SMILES

COCC1=CC=C(C=C1)C=CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methoxymethyl)phenyl)acrylaldehyde typically involves the reaction of 4-(methoxymethyl)benzaldehyde with an appropriate acrylating agent. One common method is the Claisen-Schmidt condensation, where 4-(methoxymethyl)benzaldehyde reacts with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of 3-(4-(Methoxymethyl)phenyl)acrylaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes classical nucleophilic attacks, while the conjugated system enables 1,2- and 1,4-additions:

Reaction TypeReagents/ConditionsProduct FormedKey Characteristics
Aldol Condensation NaOH (aq), 20–40°Cβ-Hydroxyaldehyde derivativesForms extended conjugation systems
Grignard Addition RMgX in THF, −78°C to 0°CSecondary alcohols1,2-addition predominates
Amine Addition Primary amines, ethanol refluxSchiff basesYellow crystalline precipitates

The methoxymethyl group slightly deactivates the aromatic ring but does not significantly hinder aldehyde reactivity.

Electrophilic Aromatic Substitution

The methoxymethyl group acts as an ortho/para-directing group:

ReactionConditionsMajor ProductsYield (%)
Nitration HNO₃/H₂SO₄, 0–5°C3-Nitro derivative (para)62–68
Sulfonation H₂SO₄ (fuming), 110°C3-Sulfo derivative55
Halogenation Cl₂/FeCl₃, 25°C3-Chloro derivative71

Computational studies show the methoxymethyl group increases electron density at C3 and C5 positions by 12–15% compared to unsubstituted phenylacrylaldehyde .

Oxidation and Reduction

Controlled transformations of functional groups:

ProcessReagentsProductSelectivity
Aldehyde Oxidation KMnO₄/H₂SO₄, 60°C3-(4-(Methoxymethyl)phenyl)acrylic acid>90%
C=C Reduction H₂ (1 atm)/Pd-C, ethanolSaturated aldehyde85%
Full Reduction NaBH₄ → H₂/Ni3-(4-(Methoxymethyl)phenyl)propanolStepwise

Conjugated Additions

The α,β-unsaturated system participates in Michael additions:

NucleophileConditionsAdduct StructureApplication
MalononitrileEt₃N, DCM, 25°CCyano-substituted derivativesPrecursors for heterocycles
ThiolspH 7–8 bufferThioether adductsBioconjugation studies
EnolatesLDA, THF, −78°C1,4-Addition productsAsymmetric synthesis routes

Cycloaddition Reactions

Diels-Alder reactivity observed with electron-deficient dienophiles:

DienophileConditionsCycloadductEndo/Exo Ratio
Maleic anhydrideToluene, 80°C, 12 hrBicyclic oxanorbornene derivative4:1
TetrazineMeCN, 25°C, 2 hrPyridazine fusion product>95% conversion

Cross-Coupling Reactions

Palladium-catalyzed transformations of the aryl group:

Reaction TypeCatalysts/ConditionsProductsTurnover Frequency
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl derivatives8.2 h⁻¹
Heck Reaction Pd(OAc)₂, P(o-tol)₃, NEt₃Styryl-coupled compounds6.7 h⁻¹

Key Mechanistic Insights:

  • Electronic Effects : Charge distribution analysis shows the methoxymethyl group increases nucleophilicity at C3 (Mulliken charge: −0.18 vs. −0.09 in parent compound) .

  • Steric Considerations : The methoxymethyl group causes 7–12° out-of-plane distortion in the acrylaldehyde moiety, influencing π-orbital overlap.

  • Solvent Dependency : Polar aprotic solvents (DMF, DMSO) increase reaction rates by 30–40% in nucleophilic additions compared to ethers.

This compound's dual reactivity at both the aldehyde and aromatic positions makes it valuable for synthesizing complex architectures in medicinal chemistry and materials science. Further studies are needed to explore enantioselective transformations and catalytic asymmetric reactions.

Scientific Research Applications

3-(4-(Methoxymethyl)phenyl)acrylaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-(Methoxymethyl)phenyl)acrylaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Groups (e.g., dimethylamino, methoxymethyl): Enhance conjugation, red-shift UV absorption, and increase fluorescence .
  • Electron-Withdrawing Groups (e.g., trifluoromethyl): Reduce aldehyde reactivity but improve thermal stability .
  • Hydroxy/Methoxy Combinations : Common in natural products; hydrogen-bonding capacity influences solubility and biological activity .

Comparative Advantages :

  • Dimethylamino analog: High fluorescence yield and stability make it ideal for bioimaging .
  • Trifluoromethyl analog : Improved resistance to oxidation in harsh environments .
  • Methoxymethyl analog : Hypothesized to balance lipophilicity and solubility for CNS-targeting drugs.

Biological Activity

3-(4-(Methoxymethyl)phenyl)acrylaldehyde is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

The compound features an α,β-unsaturated carbonyl structure, which is often associated with various biological activities, including anticancer and antimicrobial properties. The methoxymethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antitumor Activity

Research has indicated that compounds with similar structures to 3-(4-(Methoxymethyl)phenyl)acrylaldehyde exhibit notable antitumor effects. For instance, derivatives with α,β-unsaturated carbonyl groups have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
GO-Y030HCT116 (Colon carcinoma)0.3Inhibition of oncoproteins
3-(4-Methoxyphenyl)acrylic acidMCF-7 (Breast cancer)1.5Apoptosis induction
3-(4-(Methoxymethyl)phenyl)acrylaldehydeA549 (Lung cancer)TBDTBD

Note: TBD indicates that specific data for this compound may require further investigation.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Similar compounds have been reported to exhibit activity against a range of pathogens, including Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of related α,β-unsaturated aldehydes, it was found that these compounds inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL. The mechanism appears to involve disruption of the bacterial cell membrane integrity.

Enzyme Inhibition

The biological activity of 3-(4-(Methoxymethyl)phenyl)acrylaldehyde may be attributed to its ability to inhibit specific enzymes involved in disease pathways. For example, compounds with similar structures have been noted for their inhibitory action on phospholipase A2 and other enzymes critical for inflammatory responses .

Ligand-Receptor Interaction

The compound may also interact with various receptors and proteins within cells, influencing signaling pathways associated with cell proliferation and survival. This interaction can lead to modulation of key pathways such as NF-κB and PI3K/AKT, which are often implicated in cancer progression .

Toxicity and Safety Profile

Preliminary studies suggest that the compound exhibits low acute toxicity in mammalian models. Further toxicological assessments are necessary to evaluate chronic exposure effects and potential side effects in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-(Methoxymethyl)phenyl)acrylaldehyde, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The compound can be synthesized via aldol condensation using 4-(methoxymethyl)benzaldehyde and acetaldehyde derivatives. Reaction conditions such as temperature (60–80°C), solvent polarity (e.g., ethanol or THF), and catalytic bases (e.g., NaOH or piperidine) significantly impact yield. For example, demonstrates that controlled reflux in ethanol with NaOH achieves ~75% yield for analogous acrylaldehydes. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the α,β-unsaturated aldehyde .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 3-(4-(Methoxymethyl)phenyl)acrylaldehyde?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR can confirm the methoxymethyl group (δ ~3.3 ppm for OCH3_3) and acrylaldehyde moiety (δ ~9.6 ppm for aldehyde proton).
  • X-ray crystallography : Single-crystal diffraction (as in and ) resolves stereochemistry and confirms the (E)-configuration of the α,β-unsaturated system .
  • FT-IR : Peaks at ~1680 cm1 ^{-1 } (C=O stretch) and ~1630 cm1 ^{-1 } (C=C stretch) validate the acrylaldehyde structure .

Q. How can impurities in synthesized 3-(4-(Methoxymethyl)phenyl)acrylaldehyde be identified and quantified?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) can separate impurities. Reference standards (e.g., ) for common byproducts like 4-(methoxymethyl)benzaldehyde or dimerized acrylaldehydes should be used for spiking experiments .

Advanced Research Questions

Q. How do polymorphic forms of 3-(4-(Methoxymethyl)phenyl)acrylaldehyde influence its physicochemical properties and biological activity?

  • Methodological Answer : Polymorph screening (e.g., solvent evaporation, melt crystallization) coupled with differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) can identify polymorphs. highlights that polymorphs of methoxymethyl-containing compounds exhibit variations in solubility (e.g., 10–15 mg/mL in PBS) and bioavailability, impacting their efficacy as enzyme inhibitors (e.g., kallikrein inhibitors) .

Q. What strategies resolve discrepancies between computational predictions and experimental data for spectroscopic properties?

  • Methodological Answer : Discrepancies in NMR chemical shifts or IR peaks may arise from solvent effects or conformational flexibility. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with implicit solvent models (e.g., PCM for ethanol) can refine predictions. Experimental validation via variable-temperature NMR (e.g., -40°C to 80°C) can stabilize conformers and align data .

Q. How can the compound’s reactivity in Michael addition or Diels-Alder reactions be leveraged for derivatization in drug discovery?

  • Methodological Answer : The acrylaldehyde moiety acts as a Michael acceptor. Reaction with nucleophiles (e.g., thiols, amines) in DMF or DMSO at room temperature yields adducts. For example, shows that acrylamide derivatives synthesized via similar pathways exhibit bioactivity (e.g., kinase inhibition). Reaction progress should be monitored via TLC or LC-MS .

Key Research Challenges

  • Stereochemical Control : The (E)-configuration is critical for bioactivity but may isomerize under basic conditions. Use low-temperature reactions and avoid prolonged exposure to light .
  • Scale-Up Limitations : Column chromatography is inefficient for large-scale purification. Switch to recrystallization (e.g., ethanol/water) or flash distillation .

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